N-Heptyl-N'-thiazol-2-YL-oxalamide
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Overview
Description
Preparation Methods
The synthesis of N-Heptyl-N’-thiazol-2-YL-oxalamide typically involves the reaction of heptylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-Heptyl-N’-thiazol-2-YL-oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of N-Heptyl-N’-thiazol-2-YL-oxalamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as protein synthesis and cell division .
Comparison with Similar Compounds
N-Heptyl-N’-thiazol-2-YL-oxalamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole ring.
N-Heptyl-N’-thiazol-2-YL-oxalamide is unique due to its specific heptyl and oxalamide groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
N-heptyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H19N3O2S/c1-2-3-4-5-6-7-13-10(16)11(17)15-12-14-8-9-18-12/h8-9H,2-7H2,1H3,(H,13,16)(H,14,15,17) |
InChI Key |
GVKOJHQHOUROEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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